alpha-(3-Nitrophenylimino)-P-cresol

Description

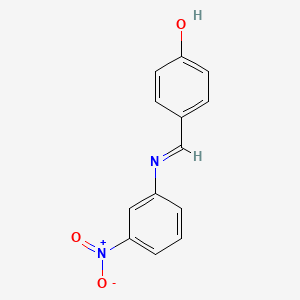

α-(3-Nitrophenylimino)-p-cresol is a Schiff base derivative of p-cresol (4-methylphenol), where the hydroxyl group is replaced by a 3-nitrophenylimino moiety. Structurally, it consists of a p-cresol backbone linked via an imine group (-N=CH-) to a 3-nitrophenyl ring.

Properties

CAS No. |

17065-00-8 |

|---|---|

Molecular Formula |

C13H10N2O3 |

Molecular Weight |

242.23 g/mol |

IUPAC Name |

4-[(3-nitrophenyl)iminomethyl]phenol |

InChI |

InChI=1S/C13H10N2O3/c16-13-6-4-10(5-7-13)9-14-11-2-1-3-12(8-11)15(17)18/h1-9,16H |

InChI Key |

OXFQFCDTVMAGCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-(3-Nitrophenylimino)-P-cresol typically involves the condensation reaction between 3-nitroaniline and p-cresol. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions. The process can be summarized as follows:

Condensation Reaction: 3-nitroaniline reacts with p-cresol in the presence of an acid catalyst.

Reaction Conditions: The reaction is typically conducted at elevated temperatures to facilitate the formation of the imine bond.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Alpha-(3-Nitrophenylimino)-P-cresol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro and hydroxyl derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.

Major Products Formed:

Oxidation Products: Nitro and hydroxyl derivatives.

Reduction Products: Amino derivatives.

Substitution Products: Halogenated and other substituted derivatives.

Scientific Research Applications

Alpha-(3-Nitrophenylimino)-P-cresol has several applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of alpha-(3-Nitrophenylimino)-P-cresol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The nitro group plays a crucial role in its reactivity, influencing its interaction with enzymes and other proteins.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

p-Cresol (4-Methylphenol)

- Molecular Formula : C₇H₈O

- Molecular Weight : 108.14 g/mol

- Key Activities :

- Microbial Inhibition : Inhibits HpdBCA decarboxylase in Clostridioides difficile, reducing p-cresol production and altering gut microbiota competition .

- Cytotoxicity : Induces necrosis in renal tubular cells (RTCs) and hepatocytes via membrane permeability disruption and oxidative stress .

- Neurotoxicity : Enhances BDNF secretion in PC-12 cells at low doses, modulated by opioidergic compounds .

- Cardiovascular Risk : Elevated free p-cresol correlates with cardiovascular events in chronic kidney disease (CKD) patients .

Comparison: Unlike α-(3-nitrophenylimino)-p-cresol, p-cresol lacks the nitro-substituted aromatic ring, which may reduce its binding affinity to specific enzymatic targets. The imino group in the derivative could enhance stability or alter interactions with microbial enzymes like HpdBCA, though this requires experimental validation.

p-Cresol Glucuronide and Sulfate

- Molecular Formula (Glucuronide) : C₁₃H₁₆O₇

- Molecular Weight : 284.26 g/mol

- Key Activities: Detoxification: Conjugation reduces p-cresol’s toxicity but increases urinary excretion.

Thymol and Carvacrol

- Molecular Formula (Thymol) : C₁₀H₁₄O

- Molecular Weight : 150.22 g/mol

- Key Activities :

Comparison: Thymol and carvacrol are monoterpenoid phenols with isopropyl/methyl substituents, differing from α-(3-nitrophenylimino)-p-cresol’s nitroaromatic structure. The nitro group may confer distinct redox properties or target specificity.

p-Cresol Dimer (2,2'-Dihydroxy-5,5'-dimethylbiphenol)

- Molecular Formula : C₁₄H₁₄O₂

- Molecular Weight : 214.26 g/mol

- Key Activities: Anti-Inflammatory: Inhibits COX-2 expression and NF-κB activation in RAW264.7 cells, surpassing monomeric p-cresol in potency .

Comparison: Dimerization enhances anti-inflammatory activity, suggesting structural modifications like the nitroimino group in α-(3-nitrophenylimino)-p-cresol could similarly modulate biological effects.

α-(Phenylimino)-p-Cresol

- Molecular Formula : C₁₃H₁₂N₂O

- Molecular Weight : 212.25 g/mol

- Key Activities: Limited data in evidence, but the phenylimino group may influence binding to microbial or mammalian targets.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Mechanistic Insights

- Microbial Targets: p-Cresol inhibits HpdBCA decarboxylase in C. difficile, but docking studies show discrepancies between binding energy and efficacy (e.g., compound 1 vs. 6 in ). The nitroimino group in α-(3-nitrophenylimino)-p-cresol may enhance binding to similar enzymes due to electron-deficient aromaticity .

- Toxicity Profile : Free p-cresol’s cytotoxicity in renal and hepatic cells correlates with membrane disruption and oxidative stress . The nitro group in the derivative could exacerbate toxicity by generating reactive nitrogen species.

- Anti-Inflammatory Potential: Dimerized p-cresol derivatives show enhanced activity, suggesting α-(3-nitrophenylimino)-p-cresol’s modified structure may similarly potentiate effects on inflammatory pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.